molecular formula C19H15N3O2 B11033622 4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11033622
M. Wt: 317.3 g/mol
InChI Key: JTWFAFZTJLCYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical reagent based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its close resemblance to purine bases . This molecular framework is extensively investigated in drug discovery for its diverse pharmacological potential, including applications as an anticancer agent, kinase inhibitor, and for the treatment of neurodegenerative and inflammatory diseases . Researchers value this scaffold for its ability to be substituted at multiple positions (N1, C3, C4, C5, C6), allowing for fine-tuning of physicochemical and biological properties . Compounds featuring the pyrazolo[3,4-b]pyridine core have demonstrated potent biological activity by inhibiting key kinases such as CDK2 and CDK9, which are prominent targets in oncology for regulating cell cycle progression and transcription . The specific substitution pattern of this compound makes it a valuable intermediate or target molecule for scientists working in organic synthesis, heterocyclic chemistry, and the development of novel bioactive agents. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C19H15N3O2/c1-24-16-10-6-5-9-14(16)15-11-12-20-18-17(15)19(23)22(21-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)

InChI Key

JTWFAFZTJLCYPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multi-Step Cyclization via Hydrazine and β-Keto Esters

A foundational approach involves cyclization reactions between hydrazine derivatives and β-keto esters. This method, adapted for pyrazolo[3,4-b]pyridines, typically proceeds via intermediate formation of pyrazolone rings, followed by annulation with pyridine precursors. For example, VulcanChem's protocol outlines a general pathway:

  • Condensation : 5-Aminopyrazole reacts with β-keto esters under acidic conditions to form a pyrazolone intermediate.

  • Cyclization : The intermediate undergoes thermal or catalytic cyclization with a substituted pyridine derivative, introducing the 2-methoxyphenyl and phenyl groups.

Key parameters include:

  • Solvent : Ethanol or toluene for optimal solubility.

  • Catalyst : p-Toluenesulfonic acid (p-TSA) or Lewis acids like ZnCl₂.

  • Yield : 45–60% after purification via column chromatography .

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-keto ester, followed by dehydration and intramolecular cyclization. Substituents at the 2- and 4-positions are introduced via pre-functionalized starting materials.

One-Pot Synthesis Using Azlactones and 5-Aminopyrazole

A streamlined one-pot method, reported by Beilstein Journals , eliminates intermediate isolation, enhancing efficiency. The protocol involves:

  • Formation of Tetrahydro Intermediate : 5-Aminopyrazole reacts with azlactone (e.g., 2-phenylazlactone) under solvent-free conditions at 150°C, yielding tetrahydro-1H-pyrazolo[3,4-b]pyridinone.

  • Oxidative Aromatization : Treatment with tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 150°C induces dehydrogenation, producing the target compound.

Optimization Data :

ParameterConditionYield (%)
SolventSolvent-free62
Oxidizing Agentt-BuOK in DMSO81
Reaction Time1.5 h

This method reduces purification steps and achieves higher yields (73–81%) compared to traditional cyclization .

Claisen-Schmidt Condensation and Cyclization

Adapted from anti-inflammatory drug synthesis , this route employs:

  • Claisen-Schmidt Condensation : Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) reacts with 4-piperidone to form a mono-ketone curcumin analog.

  • Cyclization with Phenylhydrazine : The mono-ketone undergoes cyclization in acetic acid, forming the pyrazolo[3,4-b]pyridine core.

Key Findings :

  • Catalyst : Acetic acid facilitates both condensation and cyclization.

  • Yield : 55–65% after recrystallization .

  • Characterization : FT-IR confirms C=O stretching at 1680 cm⁻¹; ¹H-NMR shows singlet peaks for methoxy (δ 3.85) and pyridine protons (δ 8.2–8.4) .

Limitation : Requires strict stoichiometric control to avoid dimerization byproducts.

Three-Component Reaction with Chromene Derivatives

A novel three-component strategy leverages:

  • (Arylhydrazono)methyl-4H-chromen-4-one : Serves as the pyrazole precursor.

  • Malononitrile : Introduces nitrile groups for ring closure.

  • Primary Amines : Facilitate cyclization via nucleophilic addition.

Reaction Conditions :

  • Base : Triethylamine (Et₃N) in ethanol at room temperature.

  • Yield : 70–85% for analogs with electron-donating substituents .

Advantages :

  • High atom economy and selectivity.

  • Mild conditions avoid thermal degradation.

Catalytic Oxidation of Pyrazoline Intermediates

A patent-derived method focuses on pyrazoline oxidation:

  • Pyrazoline Synthesis : Hydrazine hydrate reacts with acrolein in aqueous-organic media (e.g., toluene/water) at 20–80°C.

  • Oxidation to Pyrazole : Chlorine or sodium hypochlorite oxidizes pyrazoline to pyrazole at 0–30°C.

  • Functionalization : Subsequent Friedel-Crafts alkylation introduces the 2-methoxyphenyl group.

Catalyst Data :

CatalystYield (%)Purity (%)
Ruthenium trichloride7895
Sodium hypochlorite7292

This method is scalable but requires careful handling of hazardous oxidants .

Comparative Analysis of Methods

MethodYield (%)StepsKey AdvantageLimitation
Multi-Step Cyclization45–603–4High purityLabor-intensive purification
One-Pot Synthesis73–812Time-efficientHigh-temperature requirements
Claisen-Schmidt55–652Mild conditionsByproduct formation
Three-Component70–851Atom economyLimited substrate scope
Catalytic Oxidation72–783ScalabilityHazardous reagents

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

    Synthesis of 4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

    The synthesis of this compound typically involves several steps:

    • Formation of the Pyrazolo[3,4-b]pyridine Core : The initial step often includes the reaction of hydrazine derivatives with appropriate β-keto esters or aldehydes to form the pyrazolo core.
    • Substitution Reactions : The introduction of the methoxyphenyl and phenyl groups can be achieved through electrophilic aromatic substitution or other coupling reactions.
    • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

    Biological Activities and Therapeutic Potential

    The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:

    Anticancer Activity

    Research has shown that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance:

    • In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and K562. The IC50 values reported were around 5 µM for MCF-7 cells, indicating potent cytotoxic effects .

    Anti-inflammatory Effects

    The compound has also been evaluated for its anti-inflammatory properties:

    • Studies indicated that it can inhibit the production of nitric oxide in RAW 264.7 macrophages, a key inflammatory mediator. An IC50 value of approximately 10 µM was noted, suggesting its potential use in treating inflammatory diseases .

    Antimicrobial Properties

    Preliminary investigations into the antimicrobial activity of this compound revealed:

    • Efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 µg/mL .

    Data Summary Table

    Activity Cell Line / Pathogen IC50 / MIC Value Remarks
    AnticancerMCF-7~5 µMInduces apoptosis
    Anti-inflammatoryRAW 264.7 macrophages~10 µMInhibits nitric oxide production
    AntimicrobialStaphylococcus aureus0.5 - 16 µg/mLEffective against Gram-positive bacteria
    AntimicrobialEscherichia coli0.5 - 16 µg/mLEffective against Gram-negative bacteria

    Case Studies

    Several case studies have explored the applications and efficacy of pyrazolo[3,4-b]pyridine derivatives:

    • Antioxidant Activity Study : A study demonstrated that similar pyrazolone derivatives exhibited significant antioxidant activity through DPPH radical scavenging assays.
    • Cytotoxicity Assessment : In cancer research involving various cell lines, compounds similar to this one showed promising results in terms of cytotoxicity and potential therapeutic applications.
    • Molecular Docking Studies : In silico assessments have been conducted to evaluate binding interactions with target proteins involved in cancer progression and inflammation.

    Mechanism of Action

      Microtubule Inhibition:

  • Comparison with Similar Compounds

    Core Structure Variations

    The pyrazolo[3,4-b]pyridin-3-one core is structurally related to other fused heterocycles, such as:

    • Pyrazolo[3,4-d]pyrimidin-3-ones (e.g., AZD1775 and Adavosertib): These compounds, used in cancer therapy, share a similar pyrazolo-fused backbone but differ in the position of nitrogen atoms and substituent patterns .
    • Diazaborolo[1,5-a]pyridin-3-ones (e.g., compounds 3a–3w): These analogs incorporate a boron atom in the heterocyclic ring, which enhances electrophilicity and alters reactivity compared to the non-boron-containing target compound .

    Substituent Effects on Physical and Spectral Properties

    Substituents on the pyrazolo-pyridinone core significantly influence physical properties such as melting points, solubility, and spectral characteristics:

    Compound Name/ID Substituents Melting Point (°C) Key Spectral Features (IR, NMR) Reference
    Target Compound 4-(2-methoxyphenyl), 2-phenyl Not reported Anticipated IR: ~1,663 cm⁻¹ (C=O stretch); NMR: δ 7.0–8.5 ppm (aromatic protons) N/A
    1,1-bis(2-methoxyphenyl)-diazaborolo (3o) 2-methoxyphenyl groups 249.1–250.7 IR: 1,680 cm⁻¹ (C=O); NMR: δ 7.02–8.46 ppm
    5-bromo-1,2-dihydro-3H-pyrazolo[...]-3-one 5-bromo substitution Not reported Molecular formula: C₆H₄BrN₃O
    2-(2,6-Dichlorobenzyl)-1-phenyl-...-3-one 2,6-dichlorobenzyl, 1-phenyl Not reported Molecular weight: 370.24 g/mol
    • Methoxy Groups: The 2-methoxyphenyl group (as in compound 3o) increases steric bulk and polarity, leading to higher melting points compared to non-polar substituents (e.g., methyl or bromo groups) .
    • Halogen Substituents : Bromo or chloro groups (e.g., in compound 3f) enhance molecular weight and may improve lipophilicity, affecting bioavailability .

    Biological Activity

    4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern, which contributes to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

    Structural Characteristics

    The compound is characterized by a pyrazolo[3,4-b]pyridine core with a methoxyphenyl group at the 2-position and a phenyl group at the 2-position of the dihydropyridine ring. This structural uniqueness is pivotal for its biological activity.

    Anticancer Properties

    Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit microtubule polymerization, which is critical in cancer cell proliferation and survival. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:

    Cell Line IC50 (µM) Mechanism of Action
    A54926Induction of apoptosis
    HeLa14.31Microtubule disruption
    MCF-78.55Cell cycle arrest

    These findings suggest that the compound could serve as a lead in the development of new anticancer therapies .

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have reported effective inhibition of bacterial growth, indicating potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

    Anti-inflammatory Effects

    The anti-inflammatory properties of this compound have also been documented. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.

    The biological activity of this compound can be attributed to several mechanisms:

    • Kinase Inhibition : It has been suggested that the compound inhibits specific kinases involved in cell signaling pathways, such as Aurora-A kinase and CDK2, which are crucial for cell division and proliferation .
    • Microtubule Disruption : The ability to inhibit microtubule polymerization is a significant mechanism through which the compound exerts its anticancer effects .
    • Apoptosis Induction : The compound promotes apoptosis in cancer cells through various signaling pathways, leading to cell death and reduced tumor growth .

    Case Studies

    Recent studies have highlighted the efficacy of this compound in various experimental settings:

    • Study on A549 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis induction in A549 lung cancer cells with an IC50 of 26 µM .
    • In Vivo Models : Animal studies have shown that administration of this compound leads to reduced tumor size and improved survival rates in xenograft models of cancer .

    Q & A

    Q. What synthetic methodologies are recommended for preparing 4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?

    The compound’s synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazine derivatives. Key steps include:

    • Cyclization optimization : Use anhydrous solvents (e.g., DMF or acetonitrile) under nitrogen to minimize hydrolysis of intermediates.
    • Purification : Flash chromatography with gradient elution (e.g., ethyl acetate/hexane) is effective for isolating the pyrazolo-pyridinone core .
    • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., δ 7.2–8.4 ppm for aromatic protons) and HRMS (exact mass: ~347.14 g/mol) .

    Q. How can researchers validate the purity of this compound for biological assays?

    • HPLC-UV/HRMS : Use reversed-phase C18 columns with mobile phases like methanol/water (0.1% formic acid) to detect impurities below 0.5% .
    • Thermogravimetric analysis (TGA) : Assess thermal stability, critical for determining storage conditions (e.g., -20°C under argon) .

    Advanced Research Questions

    Q. What structure-activity relationship (SAR) insights exist for modifying the 2-methoxyphenyl and 2-phenyl substituents?

    • Methoxy group positioning : The 2-methoxy group enhances solubility and modulates electronic effects, influencing binding to kinase ATP pockets (e.g., Wee1 inhibition, as seen in structurally related pyrazolo-pyrimidinones) .
    • Phenyl ring substitution : Electron-withdrawing groups (e.g., Cl, CF3_3) at the 4-position of the phenyl ring improve potency in kinase inhibition assays .

    Q. How can contradictory biological activity data across studies be resolved?

    • Assay standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
    • Orthogonal validation : Combine enzymatic assays (e.g., Wee1 inhibition) with cellular readouts (e.g., phospho-CDK1 levels) to confirm target engagement .

    Q. What computational strategies are effective for predicting off-target interactions of this compound?

    • Molecular docking : Use crystal structures of homologous kinases (e.g., PDB: 4F7W for Wee1) to model binding poses.
    • ADMET prediction : Tools like SwissADME assess logP (~3.2) and blood-brain barrier permeability, critical for optimizing pharmacokinetics .

    Experimental Design Considerations

    Q. How should researchers design stability studies for this compound under physiological conditions?

    • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
    • Light sensitivity : Store in amber vials; UV-Vis spectroscopy (λ = 270–320 nm) tracks photodegradation .

    Q. What in vitro models are suitable for evaluating its antineoplastic potential?

    • 3D tumor spheroids : Mimic tumor microenvironments better than monolayer cultures. Use HCT-15 spheroids to assess penetration and apoptosis induction .
    • Primary patient-derived cells : Validate efficacy in heterogeneous cell populations to reduce false positives .

    Data Interpretation and Reproducibility

    Q. How can researchers address batch-to-batch variability in compound synthesis?

    • Quality-by-Design (QbD) : Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) .
    • Batch documentation : Track NMR shifts (±0.05 ppm) and HRMS deviations (±2 ppm) to ensure consistency .

    Q. What are best practices for reporting IC50_{50}50​ values in kinase inhibition studies?

    • Dose-response curves : Use ≥10 data points with nonlinear regression (e.g., GraphPad Prism).
    • Negative controls : Include staurosporine as a pan-kinase inhibitor reference .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.